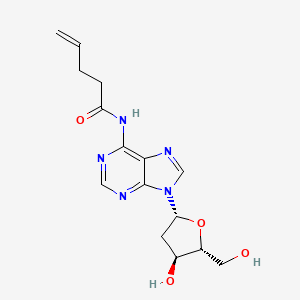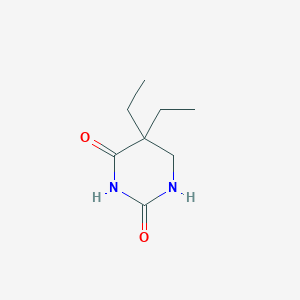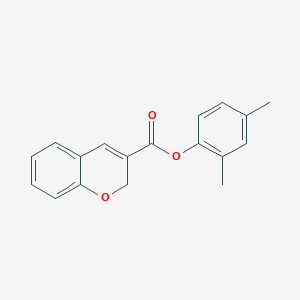
Adenosine, 2'-deoxy-N-(1-oxo-4-pentenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine, 2’-deoxy-N-(1-oxo-4-pentenyl)- is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in biochemistry, particularly in cellular energy transfer and signal transduction. This compound is characterized by the substitution of the 2’-hydroxyl group with a hydrogen atom and the addition of a 1-oxo-4-pentenyl group at the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, 2’-deoxy-N-(1-oxo-4-pentenyl)- typically involves the protection of the hydroxyl groups of adenosine, followed by selective deoxygenation at the 2’ position. The 1-oxo-4-pentenyl group is then introduced through an amide bond formation reaction. Common reagents used in these steps include protecting agents like silyl ethers, deoxygenating agents such as tributyltin hydride, and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of automated synthesizers and continuous flow reactors to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine, 2’-deoxy-N-(1-oxo-4-pentenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the pentenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Adenosine, 2’-deoxy-N-(1-oxo-4-pentenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential modulator of biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and cancer.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of adenosine, 2’-deoxy-N-(1-oxo-4-pentenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in nucleotide metabolism or activate receptors that regulate cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: The parent compound, which has a hydroxyl group at the 2’ position.
2’-Deoxyadenosine: Similar to adenosine but lacks the hydroxyl group at the 2’ position.
N6-Benzyladenosine: Another derivative with a benzyl group at the nitrogen atom.
Uniqueness
Adenosine, 2’-deoxy-N-(1-oxo-4-pentenyl)- is unique due to the presence of the 1-oxo-4-pentenyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, alter its reactivity, and potentially improve its therapeutic efficacy.
Eigenschaften
| 173346-57-1 | |
Molekularformel |
C15H19N5O4 |
Molekulargewicht |
333.34 g/mol |
IUPAC-Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]pent-4-enamide |
InChI |
InChI=1S/C15H19N5O4/c1-2-3-4-11(23)19-14-13-15(17-7-16-14)20(8-18-13)12-5-9(22)10(6-21)24-12/h2,7-10,12,21-22H,1,3-6H2,(H,16,17,19,23)/t9-,10+,12+/m0/s1 |
InChI-Schlüssel |
XDHZKSPGUWFXOZ-HOSYDEDBSA-N |
Isomerische SMILES |
C=CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
Kanonische SMILES |
C=CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924611.png)
![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine dihydrochloride](/img/structure/B12924615.png)

![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)

![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)





